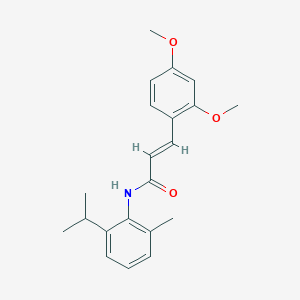
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as DIM-I-3, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in cancer research. This compound has been shown to exhibit potent antiproliferative effects on cancer cells, making it a promising candidate for the development of new cancer therapies. In
Aplicaciones Científicas De Investigación
Polymerization and Material Science
- Polymerization Techniques: The research on N-isopropyl acrylamide derivatives, closely related to (E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, includes studies on controlled polymerization techniques. For example, the controlled, room-temperature RAFT polymerization of N-isopropylacrylamide has been investigated, highlighting the importance of selecting suitable RAFT chain transfer agents and initiating species (Convertine et al., 2004).
- Material Synthesis and Characterization: Studies have also focused on the synthesis of E and Z isomers of similar compounds, and their crystal structures. These insights are crucial for understanding material properties and applications (Shinkre et al., 2008).
Bioengineering and Tissue Engineering
- Thermoresponsive Scaffolds: The creation of thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity has significant implications for tissue engineering. These scaffolds exhibit degradability and controlled porosity, essential for biomedical applications (Galperin et al., 2010).
- Cell Detachment from Polymers: The use of poly(N-isopropyl acrylamide) substrates for the nondestructive release of biological cells and proteins is a notable advancement in bioengineering, facilitating studies on the extracellular matrix, cell sheet engineering, and tumorlike spheroids (Cooperstein & Canavan, 2010).
Chemical Analysis and Synthesis
- Spectral Analysis and Molecular Docking: Detailed spectral analysis, molecular docking, and DFT studies of acrylamide derivatives have been conducted, providing insights into the non-covalent interactions and reactive sites of these molecules, which are crucial for understanding their chemical behavior (Shukla et al., 2020).
- Synthesis of pH-Sensitive Materials: The synthesis of polymerizable phenolphthalein derivatives with pH-sensitive properties and their copolymerization with acrylamide derivatives have led to the development of color switchable materials, demonstrating the versatility of these compounds in creating responsive materials (Fleischmann et al., 2012).
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)18-8-6-7-15(3)21(18)22-20(23)12-10-16-9-11-17(24-4)13-19(16)25-5/h6-14H,1-5H3,(H,22,23)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMKMIWLNRYUEJJ-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-dimethoxyphenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


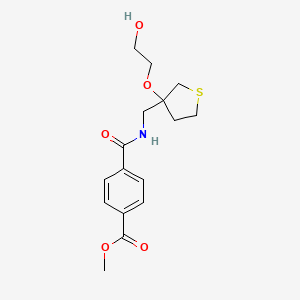
![Ethyl 5-(5-(furan-2-yl)isoxazole-3-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412242.png)
![N-[(2-methoxypyridin-4-yl)methyl]guanidine hydrobromide](/img/structure/B2412246.png)


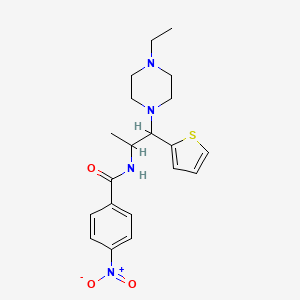
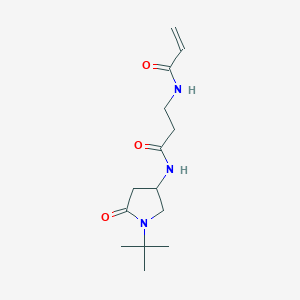
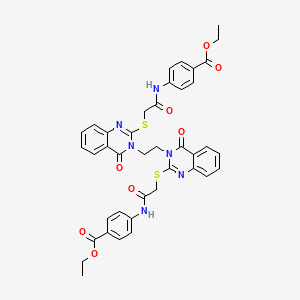


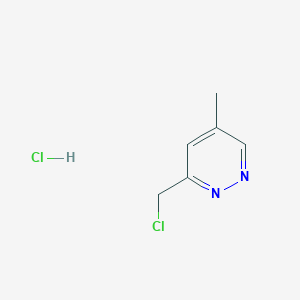
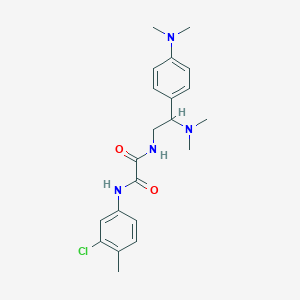
![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)